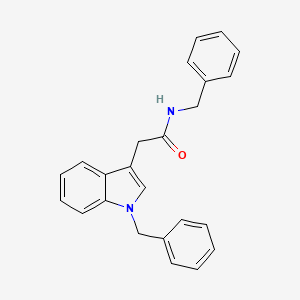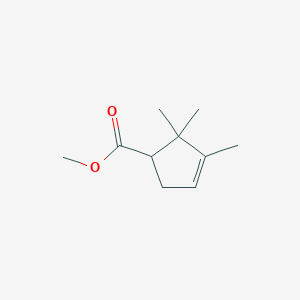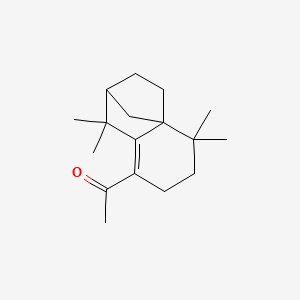![molecular formula C18H14N4 B14619660 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-22-1](/img/structure/B14619660.png)
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that belongs to the class of triazinoquinolines. This compound is characterized by a triazine ring fused with a quinoline moiety, and it contains a phenylethyl group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the triazinoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazinoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in dichloromethane or chloroform.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced triazinoquinoline derivatives.
Substitution: Halogenated triazinoquinoline derivatives.
Applications De Recherche Scientifique
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. In cancer cells, the compound inhibits kinases such as c-Met and VEGFR-2, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and viral replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazino[5,6,1-i,j]quinolines: These compounds are tricyclic analogs of fluoroquinolones and share a similar triazinoquinoline core structure.
Triazino indole-quinoline hybrids: These compounds combine triazinoquinoline and indole moieties and have shown promising antileishmanial activity.
Uniqueness
3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline is unique due to its specific substitution pattern and the presence of the phenylethyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
60075-22-1 |
|---|---|
Formule moléculaire |
C18H14N4 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-13(7-3-1)10-11-17-20-16-12-19-15-9-5-4-8-14(15)18(16)22-21-17/h1-9,12H,10-11H2 |
Clé InChI |
GMJHPBIRPQAREG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=NC3=C(C4=CC=CC=C4N=C3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride](/img/structure/B14619629.png)
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
![2-Butenoic acid, 3-[(1,3-dihydroxy-2-naphthalenyl)thio]-, ethyl ester, (Z)-](/img/structure/B14619638.png)

![{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride](/img/structure/B14619647.png)
